molecular formula C20H38N2O4 B13684208 cis-4-(tert-Butyl)piperidine-2-carboxylic Acid

cis-4-(tert-Butyl)piperidine-2-carboxylic Acid

Cat. No.: B13684208
M. Wt: 370.5 g/mol
InChI Key: UYFMAICJLPKUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-4-(tert-Butyl)piperidine-2-carboxylic Acid: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals and organic synthesis. The tert-butyl group attached to the piperidine ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(tert-Butyl)piperidine-2-carboxylic Acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-4-(tert-Butyl)piperidine-2-carboxylic Acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

cis-4-(tert-Butyl)piperidine-2-carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cis-4-(tert-Butyl)piperidine-2-carboxylic Acid involves its interaction with specific molecular targets. The tert-butyl group enhances its binding affinity to certain enzymes or receptors, influencing biological pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.

Comparison with Similar Compounds

  • cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic Acid tert-butyl ester
  • tert-Butyl 4-(2-Hydroxyethyl)piperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Uniqueness: cis-4-(tert-Butyl)piperidine-2-carboxylic Acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the cis-configuration of the piperidine ring contribute to its stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C20H38N2O4

Molecular Weight

370.5 g/mol

IUPAC Name

4-tert-butylpiperidine-2-carboxylic acid

InChI

InChI=1S/2C10H19NO2/c2*1-10(2,3)7-4-5-11-8(6-7)9(12)13/h2*7-8,11H,4-6H2,1-3H3,(H,12,13)

InChI Key

UYFMAICJLPKUEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCNC(C1)C(=O)O.CC(C)(C)C1CCNC(C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.